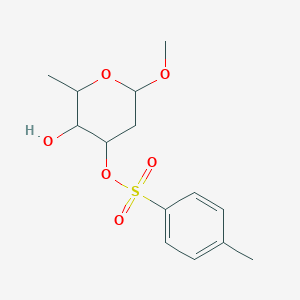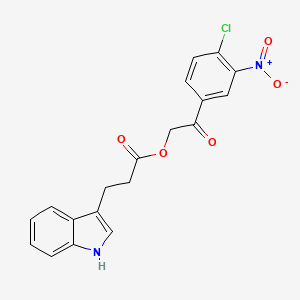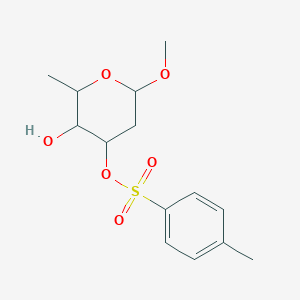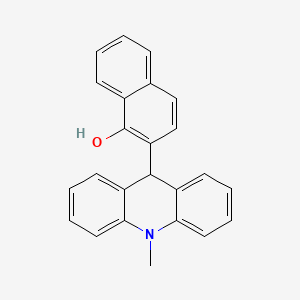
1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- is a complex organic compound that belongs to the class of naphthalenols This compound is characterized by the presence of a naphthalenol moiety linked to a 9,10-dihydro-10-methyl-9-acridinyl group
Preparation Methods
The synthesis of 1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- involves several steps. One common method includes the nitration of naphthalene to produce 1-nitronaphthalene, followed by hydrogenation to form 1-naphthylamine. This intermediate is then subjected to a coupling reaction with 9,10-dihydro-10-methylacridine under specific conditions to yield the desired compound .
Industrial production methods may involve the optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like diazonium salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s structural properties make it useful in studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- involves its interaction with molecular targets through various pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated by its ability to form stable complexes with target molecules, altering their activity and function .
Comparison with Similar Compounds
1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- can be compared with other naphthalenol derivatives and acridine compounds. Similar compounds include:
1-Naphthol: A simpler naphthalenol derivative with different reactivity and applications.
9,10-Dihydro-9,10-dimethylacridine: An acridine derivative with distinct properties and uses.
The uniqueness of 1-Naphthalenol, 2-(9,10-dihydro-10-methyl-9-acridinyl)- lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
72517-59-0 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(10-methyl-9H-acridin-9-yl)naphthalen-1-ol |
InChI |
InChI=1S/C24H19NO/c1-25-21-12-6-4-10-18(21)23(19-11-5-7-13-22(19)25)20-15-14-16-8-2-3-9-17(16)24(20)26/h2-15,23,26H,1H3 |
InChI Key |
NTXONZACTPXDGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4=C(C5=CC=CC=C5C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






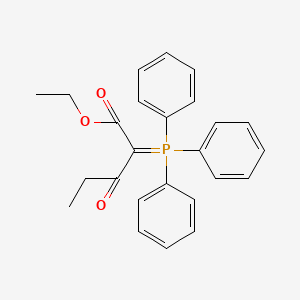
![2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide](/img/structure/B14156052.png)
![disodium;2-amino-4-[4-[2-[[1-[carboxylato-(4-hydroxyphenyl)methyl]-3-formamido-2-oxoazetidin-3-yl]amino]-1-hydroxy-2-oxoethyl]phenoxy]butanoate](/img/structure/B14156060.png)
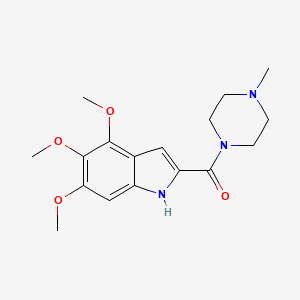
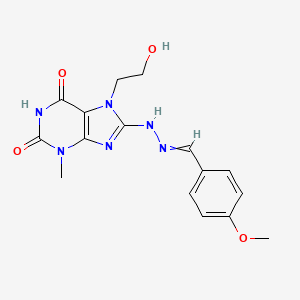
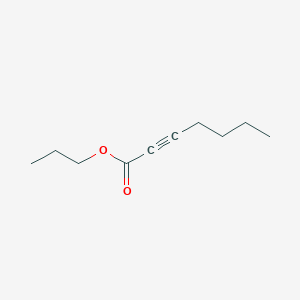
![ethyl 2-(2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14156081.png)
